molecular formula C6H2Br2N2O B2652844 4,6-Dibromo-3-hydroxypicolinonitrile CAS No. 1859081-53-0

4,6-Dibromo-3-hydroxypicolinonitrile

Cat. No. B2652844
CAS RN: 1859081-53-0
M. Wt: 277.903
InChI Key: UREMOXFNMQZKHW-UHFFFAOYSA-N
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Description

4,6-Dibromo-3-hydroxypicolinonitrile is a chemical compound with the molecular formula C6H2Br2N2O . It has a molecular weight of 277.9 g/mol . This compound is a solid and is stored under nitrogen at 4°C .


Synthesis Analysis

The synthesis of 4,6-Dibromo-3-hydroxypicolinonitrile may be prepared from furfural in a series of chemical steps selected from cyano-amination, amine salt formation, and bromination-rearrangement .


Molecular Structure Analysis

The IUPAC name for this compound is 4,6-dibromo-3-hydroxypyridine-2-carbonitrile . The InChI code is 1S/C6H2Br2N2O/c7-3-1-5(8)10-4(2-9)6(3)11/h1,11H . The canonical SMILES structure is C1=C(C(=C(N=C1Br)C#N)O)Br .


Physical And Chemical Properties Analysis

4,6-Dibromo-3-hydroxypicolinonitrile has a boiling point of 393.0±42.0 C at 760 mmHg . It has a topological polar surface area of 56.9 Ų . The compound has a complexity of 190 . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . It has no rotatable bond count .

Scientific Research Applications

Synthesis of 3-Hydroxy-4-Substituted Picolinonitriles

“4,6-Dibromo-3-hydroxypicolinonitrile” plays a crucial role in the synthesis of 3-Hydroxy-4-Substituted Picolinonitriles . This unique synthetic approach is achieved via gold(I)-catalyzed cyclization of 4-propargylaminoisoxazoles and subsequent N−O bond cleavage of isoxazolopyridines under mild reaction conditions in a stepwise and one-pot fashion .

Production of Biologically Active Molecules

2,3,4-Trisubstituted pyridines, which are frequently found in biologically active molecules, can be synthesized using “4,6-Dibromo-3-hydroxypicolinonitrile” as a key intermediate . For instance, it can be used in the production of nerve-agent-inhibited human acetylcholinesterase, anti-inflammatory agents, antifungal agents, and anti-influenza agents .

Construction of Functional Groups

The cyano group in “4,6-Dibromo-3-hydroxypicolinonitrile” provides opportunities to construct a variety of functional groups, including amino, methyl, amido, imidate, amidoxime, keto, carboxyl, and ester groups, in only one step . This makes it a valuable synthetic intermediate for various chemical reactions.

The 3-hydroxy group in “4,6-Dibromo-3-hydroxypicolinonitrile” provides opportunities to introduce various acyl and alkyl groups in one step . This expands its utility in the synthesis of complex organic compounds.

Research and Development in Chemical Synthesis

“4,6-Dibromo-3-hydroxypicolinonitrile” is used in research and development in various areas of chemical synthesis . Scientists use it to explore new reactions and develop novel synthetic methodologies .

Material Science Research

In the field of material science, “4,6-Dibromo-3-hydroxypicolinonitrile” is used in the development of new materials . Its unique chemical properties make it a valuable tool in the synthesis of advanced materials .

properties

IUPAC Name

4,6-dibromo-3-hydroxypyridine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Br2N2O/c7-3-1-5(8)10-4(2-9)6(3)11/h1,11H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UREMOXFNMQZKHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(N=C1Br)C#N)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Br2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.90 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-Dibromo-3-hydroxypicolinonitrile

CAS RN

1859081-53-0
Record name 4,6-dibromo-3-hydroxypyridine-2-carbonitrile
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